2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol
Overview
Description
2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol is a chemical compound with the molecular formula C₆H₁₂F₂O₃ and a molecular weight of 170.15 g/mol . It is a clear liquid at room temperature and is known for its unique chemical properties due to the presence of difluoroethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol typically involves the reaction of 2,2-difluoroethanol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a base such as potassium hydroxide, which acts as a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The difluoroethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol involves its interaction with specific molecular targets. The difluoroethoxy groups enhance its reactivity and enable it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethoxy)ethanol: Similar structure but lacks the additional ethoxy group.
2-[2-(2,2-Difluoroethoxy)ethoxy]-1,1,1-trifluoroethane: Contains a trifluoroethane group instead of the ethan-1-ol group.
Uniqueness
2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol is unique due to the presence of two difluoroethoxy groups, which impart distinct chemical properties. These groups enhance its reactivity and make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[2-(2,2-difluoroethoxy)ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2O3/c7-6(8)5-11-4-3-10-2-1-9/h6,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJNRFNWOLZMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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